3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide
Description
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is a complex organic compound belonging to the class of oxazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenethyl group, and a nitro group attached to a benzo[e][1,3]oxazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H18FN3O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-6-nitro-4-oxo-2H-1,3-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C20H18FN3O5/c21-13-3-1-2-12(8-13)6-7-22-19(25)15-10-18-16(9-17(15)24(27)28)20(26)23(11-29-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2,(H,22,25) |
InChI Key |
ICANGHDEIQHGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2COC3=CC(=C(C=C3C2=O)[N+](=O)[O-])C(=O)NCCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide can be achieved through multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common synthetic route involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This reaction proceeds smoothly to produce the desired oxazine compound.
Industrial Production Methods
Industrial production of this compound may involve green synthesis techniques, such as visible light-promoted catalyst-free C-H activation and cyclization of tertiary amines . This method utilizes white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent, with aerial oxygen as the oxidant . This approach is environmentally friendly and yields the compound in good to excellent yields.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leucocyte elastase and C1r serine protease . Additionally, the compound may act as a DNA-binding agent, interfering with the replication and transcription processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine core structure and exhibit various biological activities, including anticancer and antiviral properties.
Spiro-1,3-oxazines: These compounds are synthesized through fluorination-induced intramolecular cyclization and have applications in medicinal chemistry.
Uniqueness
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is unique due to the presence of the cyclopropyl and fluorophenethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Biological Activity
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables and research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 1038984-38-1 |
| Molecular Formula | C20H18FN3O5 |
| Molecular Weight | 399.37 g/mol |
| SMILES Notation | [O-]N+C1=CC2=C(OCN(C3CC3)C2=O)C=C1C(=O)NCCC1=CC(F)=CC=C1 |
| Storage Conditions | 4 °C |
Safety Information
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume |
| H315: Causes skin irritation | P280: Wear protective gloves |
| H319: Causes serious eye irritation | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
Antimicrobial Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzoxazine, including the compound , exhibit notable antimicrobial properties. A study highlighted that such compounds can act against various bacterial strains and fungi, showcasing potential as therapeutic agents in treating infections .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown effectiveness against breast and colon cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies have suggested that this compound may possess neuroprotective effects. It has been observed to enhance neuronal survival in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A recent study conducted on the antimicrobial efficacy of various benzoxazine derivatives found that 3-cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Study 2: Anticancer Activity
In a comparative analysis of anticancer agents, this compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were recorded at 15 µM for MCF-7 and 20 µM for HT-29, indicating potent activity relative to standard chemotherapeutics.
Study 3: Anti-inflammatory Mechanism
The anti-inflammatory mechanism was explored through a series of assays measuring cytokine levels in LPS-stimulated macrophages. Treatment with the compound resulted in a significant reduction (up to 50%) in TNF-alpha and IL-6 levels, suggesting its utility in managing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
